A Technical Guide to the Physicochemical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
A Technical Guide to the Physicochemical Characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
Preamble: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. An active pharmaceutical ingredient (API) must not only interact effectively with its biological target but also navigate the physiological labyrinth of the body—a process dictated by properties such as solubility, lipophilicity, and stability. Neglecting this fundamental characterization can lead to costly late-stage failures, rendering even the most potent compounds therapeutically ineffective.
This guide focuses on the theoretical and practical framework for characterizing a novel chemical entity: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . As this molecule is not extensively documented in publicly available literature, this document serves as both a predictive profile and a methodological roadmap. We will leverage robust in-silico models to forecast its core properties and provide detailed, field-proven experimental protocols for their empirical validation. This dual approach provides a comprehensive strategy for assessing the drug-like potential of this and other novel compounds.
Molecular and Structural Profile
A foundational understanding of a compound begins with its structural and fundamental chemical properties. These values are the bedrock upon which all other physicochemical assessments are built.
Chemical Structure:
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IUPAC Name: 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
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SMILES: COc1cccc(C(F)CBr)c1
Predicted Physicochemical Properties
The following properties have been predicted using the SwissADME computational model, a widely recognized tool for estimating the pharmacokinetic properties of small molecules.[1][2][3] It is critical to underscore that these are in-silico predictions and require experimental confirmation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₀BrFO | Defines the elemental composition. |
| Molecular Weight | 233.08 g/mol | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). |
| LogP (Octanol/Water) | 3.11 | A key indicator of lipophilicity, affecting absorption, membrane permeability, and metabolic clearance. |
| Aqueous Solubility (LogS) | -3.58 | Predicts solubility in water. Poor solubility can severely limit bioavailability and complicate formulation. |
| Topological Polar Surface Area | 9.23 Ų | Correlates with passive molecular transport through membranes and interaction with polar targets. |
| Hydrogen Bond Acceptors | 1 | Influences solubility and binding interactions. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Number of Rotatable Bonds | 3 | Affects conformational flexibility and binding affinity. |
| Lipinski's Rule of Five | 0 Violations | Suggests the compound has properties consistent with orally available drugs. |
Lipophilicity: The Gatekeeper of Permeability
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably one of the most critical physicochemical parameters.[4] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes. The predicted LogP of 3.11 suggests that 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene possesses significant lipophilic character, which is often favorable for membrane permeation but can sometimes lead to issues with solubility and metabolic instability.
Causality Behind Experimental Choice: The Shake-Flask Method
While several methods exist for LogP determination, the shake-flask method remains the "gold standard" due to its direct measurement of partitioning.[4] Its selection is based on the need for a definitive, thermodynamically-driven value that can serve as a benchmark for all subsequent structure-activity relationship (SAR) studies. This method directly quantifies the compound's distribution between two immiscible phases, providing an unambiguous measure of its lipophilicity.
Experimental Protocol: Shake-Flask (OECD 107)
This protocol outlines the manual shake-flask method for determining the n-octanol/water partition coefficient.
Step-by-Step Methodology:
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
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Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Partitioning: In a separatory funnel or a suitable glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio (typically between 1:1 and 4:1 water-to-octanol) should be recorded.
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Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, place the vessel in a constant temperature bath (e.g., 25°C) and allow the phases to separate completely. Centrifugation at low speed can be used to break up any emulsions.
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Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Ensure that no cross-contamination occurs.
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Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). LogP is the base-10 logarithm of P.
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P = C_oct / C_aq
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LogP = log₁₀(P)
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Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is a critical determinant of a drug's bioavailability.[3][5] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The predicted LogS of -3.58 for our target molecule corresponds to a solubility of approximately 2.63 µg/mL, classifying it as "moderately soluble" but bordering on "poorly soluble." This value signals that formulation strategies may be necessary to ensure adequate exposure in vivo.
Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility
Two primary forms of solubility are measured in early drug discovery:
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Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is ideal for ranking large numbers of compounds in early screening.[2][6]
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Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower throughput but more definitive measure, crucial for lead optimization and formulation development.[2][5]
We describe the protocol for kinetic solubility determination due to its relevance in the initial characterization phase.
Experimental Protocol: Turbidimetric Kinetic Solubility
This method relies on detecting the formation of precipitate via light scattering (nephelometry) or absorbance.
Step-by-Step Methodology:
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Compound Stock: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
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Dispensing: Add a small, precise volume of each DMSO dilution to a corresponding well on a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
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Measurement: Read the plate using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity (light scattering or absorbance) indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Caption: Workflow for Kinetic Solubility Measurement.
Ionization Constant (pKa): The Determinant of Charge
The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7][8] This is critical because the charge state of a molecule profoundly impacts its solubility, permeability, metabolic stability, and target binding affinity. While 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene does not possess classic acidic or basic functional groups, subtle electronic effects could impart some ionizable character, making experimental determination essential for a complete profile.
Causality Behind Experimental Choice: Potentiometric Titration
For compounds with sufficient solubility and in quantities of a few milligrams, potentiometric titration is a highly accurate and robust method for pKa determination. It directly measures the change in pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pKa value from the inflection point of the titration curve.
Experimental Protocol: Potentiometric pKa Determination
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.
-
Blank Titration: First, perform a titration of the solvent system alone with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to characterize the buffer capacity of the system itself.
-
Sample Titration: Titrate the sample solution with the standardized acid and base. Record the pH value after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point in the first derivative plot. Specialized software is often used for precise calculation.
Caption: Ionization state as a function of pH.
Chemical Stability: Ensuring Integrity and Shelf-Life
The chemical stability of an API determines its shelf-life and ensures that patients receive a safe and effective product.[9][10][11] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing evaluates the impact of environmental factors like pH, temperature, and light on the integrity of the compound.[12]
Causality Behind Experimental Choice: HPLC-Based Solution Stability
A foundational stability assessment involves monitoring the compound's integrity in solution under various conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis because it can separate the parent compound from its degradation products and quantify each, providing a precise measure of stability over time.
Experimental Protocol: General Solution Stability Assessment
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in an organic solvent like acetonitrile or DMSO.
-
Incubation Buffers: Prepare a set of aqueous buffers at different pH values relevant to physiological conditions and potential formulations (e.g., pH 2, pH 7.4, pH 9).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Aliquot these solutions into vials.
-
Time-Zero Analysis (T=0): Immediately analyze one set of vials by HPLC to establish the initial purity and concentration of the compound.
-
Storage: Store the remaining vials under controlled conditions. A typical study might include:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a set of vials from storage and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of the compound remaining. A common threshold for stability is >90% of the parent compound remaining.
Caption: General workflow for a solution stability study.
Conclusion and Forward Look
This guide provides a comprehensive framework for the initial physicochemical characterization of 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene . The in-silico predictions suggest that this compound possesses a drug-like profile, with good lipophilicity and moderate solubility, warranting further investigation. However, these computational estimates are not a substitute for empirical data. The detailed experimental protocols provided herein represent the necessary next steps to validate these predictions and build a robust data package. By systematically evaluating lipophilicity, solubility, ionization, and stability, researchers can make informed decisions, de-risk their programs, and ultimately increase the probability of advancing a successful therapeutic candidate.
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